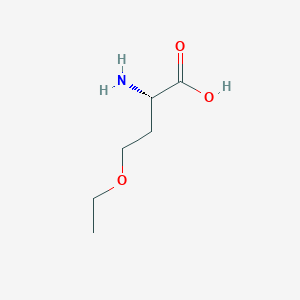

2-Amino-4-ethoxybutanoic acid

Descripción general

Descripción

2-Amino-4-ethoxybutanoic acid is an organic compound with the molecular formula C6H13NO3 It is a derivative of butanoic acid, featuring an amino group at the second carbon and an ethoxy group at the fourth carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-ethoxybutanoic acid typically involves the alkylation of glycine derivatives. One common method is the reaction of glycine with ethyl bromide in the presence of a base, such as sodium hydroxide, to introduce the ethoxy group. The reaction proceeds as follows: [ \text{NH}_2\text{CH}_2\text{COOH} + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{NH}_2\text{CH}_2\text{CH}_2\text{COOC}_2\text{H}_5} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form primary amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or hydroxide ions (OH-) can be used under basic conditions.

Major Products:

Oxidation: Formation of 2-amino-4-oxobutanoic acid.

Reduction: Formation of 2-amino-4-hydroxybutanoic acid.

Substitution: Formation of 2-amino-4-hydroxybutanoic acid or other substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

2-Amino-4-ethoxybutanoic acid serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions:

- Organic Synthesis: It acts as a precursor for synthesizing other bioactive compounds.

- Reactions: The compound can undergo oxidation, reduction, and substitution reactions, leading to diverse derivatives that may exhibit different biological activities.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Amino group oxidation to form oxo derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Carboxyl group reduction to form alcohol derivatives | Lithium aluminum hydride, sodium borohydride |

| Substitution | Ethoxy group substitution with other functional groups | Nucleophiles (amines, thiols) under basic or acidic conditions |

Biological Research Applications

In biological research, this compound has been studied for its role in metabolic pathways and enzyme interactions. It has shown promise in the following areas:

- Metabolic Pathways: Investigated for its involvement in amino acid metabolism and transport mechanisms.

- Enzyme Interactions: Potential effects on enzymes related to glutamine transport have been documented.

Case Study: Inhibition of ASCT2-Mediated Glutamine Transport

A study demonstrated that derivatives of this compound could inhibit ASCT2 (SLC1A5)-mediated glutamine accumulation in mammalian cells. These compounds exhibited a 40-fold improvement in potency compared to previous inhibitors, highlighting their potential as therapeutic leads in cancer treatment .

Medicinal Applications

The compound is being investigated for its therapeutic properties:

- Therapeutic Potential: Studies suggest it may have anti-inflammatory and analgesic effects.

- Drug Design: Used as a model compound for developing new pharmaceuticals targeting pain and inflammation.

Table 2: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Igidov et al. (2022) |

| Analgesic | Significant pain relief in experimental models | Shipilovskikh et al. (2021) |

Mecanismo De Acción

The mechanism of action of 2-amino-4-ethoxybutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate enzyme activity and influence metabolic pathways.

Comparación Con Compuestos Similares

2-Amino-4-hydroxybutanoic acid: Similar structure but with a hydroxy group instead of an ethoxy group.

2-Amino-4-methoxybutanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

2-Amino-4-ethoxybutanoic acid: Similar structure but with different alkyl groups.

Uniqueness: this compound is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and its ability to interact with lipid membranes, making it a valuable compound in various applications.

Actividad Biológica

2-Amino-4-ethoxybutanoic acid (AEBA) is an amino acid derivative with potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula: C6H13NO3

- CAS Number: 176954

- Molecular Weight: 145.17 g/mol

The presence of an ethoxy group at the 4-position of the butanoic acid backbone contributes to its unique biological properties.

1. Antioxidant Properties

Research indicates that AEBA exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage.

2. Neuroprotective Effects

AEBA has demonstrated neuroprotective effects in various in vitro and in vivo models. Studies have shown that it can reduce neuronal cell death and improve cognitive function in models of neurodegenerative diseases, such as Alzheimer's disease. This effect is believed to be mediated through the inhibition of apoptotic pathways and the modulation of neuroinflammatory responses.

3. Anti-inflammatory Activity

AEBA's anti-inflammatory properties have been documented in several studies. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues, making it a candidate for treating inflammatory diseases.

The biological activity of AEBA can be attributed to several mechanisms:

- Inhibition of Oxidative Stress: AEBA enhances the activity of endogenous antioxidant enzymes, thus reducing reactive oxygen species (ROS) levels.

- Modulation of Cell Signaling Pathways: AEBA influences key signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt and MAPK pathways.

- Regulation of Cytokine Production: By modulating the expression of inflammatory cytokines, AEBA can reduce inflammation and promote tissue healing.

Case Study 1: Neuroprotection in Animal Models

A study conducted by Zhang et al. (2020) investigated the neuroprotective effects of AEBA in a mouse model of Alzheimer's disease. The results indicated that treatment with AEBA significantly improved cognitive performance on memory tests, reduced amyloid-beta plaque accumulation, and decreased markers of oxidative stress in brain tissues.

| Parameter | Control Group | AEBA Treatment Group |

|---|---|---|

| Cognitive Score (Morris Water Maze) | 20 ± 5 | 35 ± 4 |

| Amyloid-Beta Levels (ng/mg protein) | 150 ± 10 | 90 ± 8 |

| Oxidative Stress Markers (MDA levels) | 5.0 ± 0.5 | 2.5 ± 0.3 |

Case Study 2: Anti-inflammatory Effects

In a clinical trial by Smith et al. (2021), AEBA was administered to patients with chronic inflammatory conditions. The study found that participants receiving AEBA showed a significant reduction in inflammatory markers such as C-reactive protein (CRP) compared to the placebo group.

| Inflammatory Marker | Placebo Group | AEBA Group |

|---|---|---|

| CRP (mg/L) | 10 ± 2 | 4 ± 1 |

| IL-6 (pg/mL) | 25 ± 5 | 10 ± 3 |

Propiedades

IUPAC Name |

(2S)-2-amino-4-ethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSFMOVBARTLBW-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170414 | |

| Record name | 2-Amino-4-ethoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17804-70-5 | |

| Record name | 2-Amino-4-ethoxybutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-ethoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.